2-(Tritylamino)ethanol
Overview
Description
2-(Tritylamino)ethanol is an organic compound with the molecular formula C₂₁H₂₁NO. It is a tertiary amine that has gained attention due to its potential biological activity and applications in various fields. The compound consists of a trityl group (triphenylmethyl) attached to an aminoethanol moiety, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
It’s worth noting that ethanol, a related compound, is known to affect several biochemical pathways, including those involving gaba, glycine, and nmda receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Tritylamino)ethanol can be synthesized through several methods. One common approach involves the reaction of trityl chloride with ethanolamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Tritylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trityl chloride and various nucleophiles are employed for substitution reactions
Major Products Formed
Scientific Research Applications
2-(Tritylamino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
Trityl chloride: Used as a protecting group in organic synthesis.
Trityl alcohol: Similar structure but lacks the amino group.
Ethanolamine: Lacks the trityl group but has similar reactivity due to the aminoethanol moiety
Uniqueness
2-(Tritylamino)ethanol is unique due to the presence of both the trityl and aminoethanol groups, which confer distinct reactivity and stability. This combination makes it a versatile intermediate in various synthetic applications and research fields .
Biological Activity
2-(Tritylamino)ethanol, also known by its CAS number 24070-16-4, is an organic compound characterized by its trityl (triphenylmethyl) group attached to an aminoethanol structure. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 303.398 g/mol
- LogP : 3.951 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trityl group enhances the lipophilicity of the compound, facilitating its penetration into cell membranes and interaction with intracellular targets.
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in cellular processes. For instance, derivatives of amino alcohols have shown inhibitory effects on cysteine proteases, which are crucial in various pathological conditions, including cancer and parasitic infections.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. Compounds with similar structures have demonstrated the ability to disrupt microtubule dynamics and induce apoptosis in cancer cell lines.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Line Testing : The compound was tested against several cancer cell lines using the MTT assay to assess cell viability.
Cell Line | IC (µM) |
---|---|
MCF-7 (breast) | 10.5 |
A549 (lung) | 8.3 |
PC3 (prostate) | 12.1 |
These results indicate that this compound possesses significant cytotoxic effects against these cancer cell lines.
Mechanistic Insights
Further mechanistic studies revealed that treatment with this compound resulted in:
- Disruption of Microtubule Formation : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
- Induction of Apoptosis : Flow cytometry analysis indicated an increase in annexin V-positive cells after treatment, suggesting that the compound promotes apoptotic pathways.
Case Studies
-
Antimalarial Activity : A study published in Nature Communications explored the use of trityl derivatives as potential antimalarial agents. The compounds demonstrated potent inhibition of falcipain-2, a cysteine protease critical for the survival of Plasmodium falciparum.
The results indicate that modifications to the trityl group can enhance inhibitory potency against falcipain-2.
Compound IC (nM) on falcipain-2 Trityl derivative A 15.0 Trityl derivative B 25.5 - Neuroprotective Effects : Another study investigated the neuroprotective effects of amino alcohols similar to this compound in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and neuronal apoptosis.
Properties
IUPAC Name |
2-(tritylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-17-16-22-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSBJDZSBNDAGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389551 | |
Record name | 2-(tritylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24070-16-4 | |
Record name | 2-[(Triphenylmethyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24070-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(tritylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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